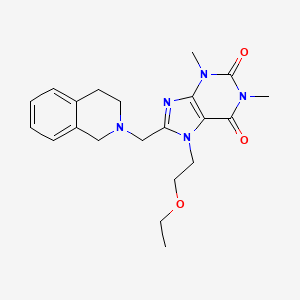

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemically complex compound with potential applications in various scientific fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves several synthetic steps, including the condensation of purine derivatives with isoquinoline intermediates. Reaction conditions may involve specific temperature controls, pressure settings, and the use of catalysts to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors, ensuring consistency and efficiency. Industrial methods might also employ advanced techniques such as high-pressure liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes various types of chemical reactions including:

Oxidation: : Oxidative processes may alter the purine ring or the isoquinoline moiety.

Reduction: : Reduction can modify the ethoxyethyl side chain, affecting the overall reactivity of the compound.

Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its utility in different applications.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often require controlled pH, temperature, and solvent selection to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used but generally include modified versions of the original compound with enhanced or altered properties for specific applications.

Aplicaciones Científicas De Investigación

Pharmacological Properties

This compound exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:

- Dopamine Receptor Modulation : It acts as a positive allosteric modulator of the dopamine D1 receptor, which is crucial in treating conditions like Parkinson's disease and schizophrenia. Research indicates that compounds with similar structures can alleviate cognitive impairments associated with these disorders .

- Neuroprotective Effects : The compound has shown potential neuroprotective effects in preclinical studies. It may mitigate neurodegeneration linked to Parkinson's disease by enhancing dopaminergic signaling and improving motor functions .

- Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. This is particularly relevant for cancers where dopamine signaling plays a role .

Case Study 1: Parkinson's Disease Treatment

A study involving a derivative of this compound demonstrated significant improvements in motor symptoms of Parkinson's disease in rodent models. The compound was administered at varying doses, showing a dose-dependent response in motor function enhancement and cognitive improvement .

| Study Parameter | Result |

|---|---|

| Model | Rodent (Parkinson's induced) |

| Dose | 5 mg/kg to 20 mg/kg |

| Outcome | Improved motor function; reduced tremors |

Case Study 2: Schizophrenia

Another investigation focused on cognitive dysfunctions associated with schizophrenia. The compound was tested for its ability to improve cognitive deficits in animal models mimicking schizophrenia symptoms. Results indicated enhanced working memory and reduced anxiety-like behaviors .

| Study Parameter | Result |

|---|---|

| Model | Rodent (Schizophrenia model) |

| Dose | 10 mg/kg |

| Outcome | Enhanced cognitive function; reduced anxiety |

Mecanismo De Acción

The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The compound may modulate signaling pathways, leading to downstream effects that manifest in its observed biological or chemical activity.

Comparación Con Compuestos Similares

Similar Compounds

7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: : Lacks the isoquinoline moiety, resulting in different reactivity and applications.

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: : Similar core structure but variations in side chains lead to differences in functionality.

Uniqueness

The unique combination of the purine core, isoquinoline moiety, and ethoxyethyl side chain gives 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione its distinct properties and potential for diverse applications. Its ability to participate in a wide range of reactions and interact with multiple biological targets highlights its versatility and value in research and industry.

Feel free to dive deeper into any section, or explore another topic altogether!

Actividad Biológica

The compound 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione represents a novel structure that integrates features from both purine and isoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy.

Chemical Structure

The compound can be represented by the following structural formula:

This indicates a molecular weight of approximately 356.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurotransmitter metabolism and pathways associated with cell proliferation and apoptosis.

1. Neuroprotective Effects

Research indicates that derivatives of isoquinoline have shown promise in neuroprotection. In particular, compounds similar to the one have demonstrated dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's disease:

- Inhibition of AChE : The compound has been evaluated for its ability to inhibit AChE with IC50 values reported in the low micromolar range, suggesting potential efficacy in treating cognitive decline associated with Alzheimer's disease .

- Inhibition of MAO : It also exhibits inhibitory effects on MAO enzymes, which are involved in the degradation of neurotransmitters such as serotonin and dopamine. This action may contribute to mood stabilization and neuroprotection .

2. Anticancer Properties

The compound's structural features suggest potential activity against cancer cells through mechanisms such as:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in various cancer cell lines by modulating Bcl-2 family proteins .

- Cell Cycle Arrest : Preliminary studies indicate that this compound may cause cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting proliferation .

Case Studies

Several studies have investigated the biological activities of compounds related to the target molecule:

- Study on Neuroprotective Effects : A study involving a series of 3,4-dihydroisoquinoline derivatives found that certain modifications led to enhanced AChE inhibition and improved blood-brain barrier permeability. The most effective derivative showed an IC50 value of 0.28 µM against AChE and 0.91 µM against MAO-A .

- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of similar purine derivatives revealed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-4-29-12-11-26-17(14-25-10-9-15-7-5-6-8-16(15)13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h5-8H,4,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJHWWLUCRATHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.